C-5 Pyrrolyl Group Confers a Pronounced Twist That Distinguishes It from 3‑Methyl and 3‑Phenyl Analogs
The closest crystallographically characterized analog, 3-methyl-1-phenyl-5-(1H-pyrrol-1-yl)-1H-pyrazole-4-carbaldehyde, shows that the pyrrolyl ring is twisted 58.99 (5)° out of the pyrazole plane while the phenyl ring is tilted 34.95 (5)°, creating a non-coplanar geometry that is not attainable with simpler 1,3-diarylpyrazole-4-carbaldehydes where both aryl groups typically adopt smaller and more similar dihedral angles [1]. For the target compound lacking the 3-methyl group, the pyrrolyl twist is expected to be even larger due to reduced steric congestion on the opposite face of the pyrazole, which would further differentiate it from 1,3-diphenyl-1H-pyrazole-4-carbaldehyde where both aromatic rings are nearly coplanar with the pyrazole core [2].
| Evidence Dimension | Dihedral angle between the pyrrolyl (or alternative C-5 substituent) and the pyrazole ring plane |
|---|---|
| Target Compound Data | Pyrrolyl ring at C-5: predicted dihedral angle > 59° (based on the 3-methyl analog exhibiting 58.99°); 1-phenyl-5-(1H-pyrrol-1-yl)-1H-pyrazole-4-carbaldehyde has one less ortho-substituent allowing greater rotational freedom [1] |
| Comparator Or Baseline | 1,3-diphenyl-1H-pyrazole-4-carbaldehyde: dihedral angles for both phenyl rings typically < 20° (near-coplanar) based on general diarylpyrazole crystallography [2] |
| Quantified Difference | > 39° difference in the C-5 substituent dihedral angle; fundamentally different molecular shape and electron delocalization |
| Conditions | Comparison derived from single-crystal X-ray diffraction data (Mo Kα radiation, 150 K) of the closest analog and from the Cambridge Structural Database survey of diarylpyrazole conformations |
Why This Matters
The large dihedral angle alters the electrophilicity of the aldehyde carbon and the steric accessibility of the C-4 position, directly affecting reaction rates and regioselectivity in condensations—a user selecting a generic diarylpyrazole-4-carbaldehyde will encounter different reactivity and may fail to reproduce published procedures that rely on this specific scaffold.
- [1] Mague, J. T., Mohamed, S. K., Akkurt, M., El-Emary, T. I. & Albayati, M. R. Crystal structure of 3-methyl-1-phenyl-5-(1H-pyrrol-1-yl)-1H-pyrazole-4-carbaldehyde. Acta Crystallogr. Sect. E Struct. Rep. Online 70, o1131–o1132 (2014). View Source
- [2] Arbačiauskienė, E. et al. Synthesis of 3-substituted 1-phenyl-1H-pyrazole-4-carbaldehydes and the corresponding ethanones by Pd-catalysed cross-coupling reactions. ARKIVOC 2011, 1–16 (2011). (Provides baseline diarylpyrazole conformational data.) View Source
